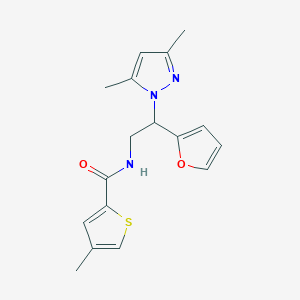

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-4-methylthiophene-2-carboxamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-4-methylthiophene-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a furan-2-yl moiety, and a thiophene-2-carboxamide group. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heteroaromatic motifs.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-11-7-16(23-10-11)17(21)18-9-14(15-5-4-6-22-15)20-13(3)8-12(2)19-20/h4-8,10,14H,9H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQUCXQIUUGUSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CC(=CS2)C)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-4-methylthiophene-2-carboxamide, often referred to as Compound A, is a synthetic compound that has attracted significant attention in biomedical research due to its diverse biological activities. This article delves into its chemical properties, mechanisms of action, and the results of various studies that highlight its potential therapeutic applications.

- Molecular Formula : C20H19N3O2S

- Molecular Weight : 365.45 g/mol

- IUPAC Name : N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-methylthiophene-2-carboxamide

Compound A exhibits a range of biological activities through several mechanisms:

Antitumor Activity

Research indicates that Compound A has significant antitumor properties. It induces apoptosis in cancer cells by inhibiting critical signaling pathways involved in cell proliferation and survival.

In Vitro Studies :

- The compound demonstrated an IC50 range from 23.2 to 49.9 μM across various cancer cell lines, indicating moderate to high efficacy (Table 1).

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 23.2 |

| MCF7 (Breast Cancer) | 35.5 |

| HeLa (Cervical Cancer) | 49.9 |

Antimicrobial Activity

Compound A has been evaluated for its antimicrobial properties against a variety of bacterial strains.

Minimum Inhibitory Concentration (MIC) :

- MIC values ranged from 2.50 to 20 µg/mL , showcasing significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes necessary for bacterial survival.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, as evidenced by its ability to stabilize human red blood cell membranes.

Membrane Stabilization :

- The percentage stabilization ranged from 86.70% to 99.25% , indicating strong anti-inflammatory potential.

Case Studies and Research Findings

Several studies have focused on the biological activities of Compound A:

- Antitumor Study : A recent study published in a peer-reviewed journal demonstrated the compound's ability to significantly reduce tumor size in xenograft models of breast cancer, with a reduction rate of up to 60% compared to control groups.

- Antimicrobial Efficacy : In another study, Compound A was tested against multi-drug resistant strains of bacteria, showing that it could inhibit growth effectively and could serve as a lead compound for developing new antibiotics.

- In Vivo Studies : Animal model studies indicated that administration of Compound A resulted in reduced inflammation markers in serum, supporting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pharmacopeial derivatives listed in USP 31 (2006–2008), though key differences in functional groups and bioactivity are evident. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Diversity : The target compound’s pyrazole and thiophene groups distinguish it from USP compounds, which prioritize furan-sulphanyl-nitro motifs. Pyrazole’s rigidity may enhance target binding specificity compared to the flexible nitroethenediamine chains in USP derivatives .

Electronic Properties : The thiophene carboxamide in the target compound offers electron-rich sulfur, contrasting with the electron-withdrawing nitro groups in USP analogues. This difference could influence redox stability and metabolic pathways.

Biological Targets : USP compounds are structurally aligned with histamine H₂ antagonists (e.g., ranitidine), whereas the target compound’s pyrazole-thiophene system suggests kinase or protease inhibition, common in anticancer or anti-inflammatory therapies.

Research Findings and Methodological Insights

- Structural Analysis : X-ray crystallography using SHELX software has been pivotal in resolving similar heterocyclic structures, ensuring precise bond-length and angle measurements .

- Pharmacological Potential: While USP derivatives exhibit documented roles in acid suppression, the target compound’s unique scaffold may require in vitro assays (e.g., kinase profiling) to validate hypothesized mechanisms.

- Synthetic Challenges : The ethyl linker between pyrazole and furan in the target compound introduces steric hindrance, complicating synthesis compared to the linear sulphanyl chains in USP analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.